(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride
Description
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS: 1332593-91-5) is a chiral amine derivative with a molecular formula of C₈H₁₀Cl₂FN and a molecular weight of 210.08 g/mol . It features a substituted phenyl ring with chlorine and fluorine atoms at the 5- and 2-positions, respectively, and an ethylamine group in the (R)-configuration. Its storage requires an inert atmosphere at 2–8°C, and it carries hazard warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
(1R)-1-(5-chloro-2-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWNGZJNOWRDLV-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704133 | |
| Record name | (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217464-96-4, 1332593-91-5 | |
| Record name | (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-chloro-2-fluoroacetophenone.
Reduction: The ketone group of 5-chloro-2-fluoroacetophenone is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using an amine source, such as ammonia or an amine derivative, under suitable conditions to form the ethanamine derivative.
Resolution: The racemic mixture of the product is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or sulfonates, forming secondary or tertiary amines. The chloro and fluoro substituents on the phenyl ring direct electrophilic attacks and stabilize intermediates via inductive effects.
| Reagents | Conditions | Product | Key Notes |
|---|---|---|---|
| Methyl iodide | Inert atmosphere, K₂CO₃, DMF | N-Methylated derivative | Steric hindrance may reduce yield. |
| Benzyl bromide | RT, NaH, THF | N-Benzyl secondary amine | Chiral integrity preserved at the α-carbon. |
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Mechanistic Insight : The amine acts as a nucleophile, attacking electrophilic alkylating agents. Polar aprotic solvents (e.g., DMF) enhance reactivity.
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Stereochemical Impact : The (R)-configuration at the chiral center remains intact unless harsh conditions induce racemization.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides. The electron-withdrawing halogens reduce the amine’s nucleophilicity slightly, necessitating activated acylating agents.
| Reagents | Conditions | Product | Key Notes |
|---|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C | N-Acetylated derivative | Low temperature prevents decomposition. |
| Benzoyl chloride | Et₃N, DCM, RT | N-Benzoylated compound | Yields >80% reported under optimized conditions. |
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Side Reactions : Competitive formation of imines is suppressed by using stoichiometric bases (e.g., pyridine).
Oxidation Reactions
The amine group can be oxidized to nitro or carbonyl groups under controlled conditions. The presence of halogens stabilizes radical intermediates during oxidation.
| Reagents | Conditions | Product | Key Notes |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution, Δ | Ketone or carboxylic acid | Overoxidation to carboxylic acid occurs at higher temps. |
| m-CPBA | CHCl₃, RT | N-Oxide derivative | Epoxidation of aromatic rings not observed. |
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Selectivity : The α-carbon’s chirality is lost upon oxidation to ketone/carboxylic acid.
Cross-Coupling Reactions
The aryl chloride moiety participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling diversification of the aromatic ring.
| Reagents | Conditions | Product | Key Notes |
|---|---|---|---|
| Phenylboronic acid, Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 80°C | Biaryl derivative | Fluorine substituent enhances reaction rate. |
| Vinylboronic ester, Pd(dba)₂ | CsF, DMF, 100°C | Styrenyl analog | Requires rigorous exclusion of oxygen. |
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Challenges : The electron-deficient aryl ring slows oxidative addition; bulky ligands (e.g., SPhos) improve efficiency.
Salt Formation and Acid-Base Reactions
The hydrochloride salt undergoes neutralization with bases to liberate the free amine, which is more reactive in subsequent transformations.
| Reagents | Conditions | Product | Key Notes |
|---|---|---|---|
| NaOH | H₂O/Et₂O, RT | Free amine (oil) | Extraction into organic phase required . |
| NH₄OH | MeOH, 0°C | Amine precipitate | Higher purity than free amine . |
Influence of Substituents on Reactivity
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Chlorine : Enhances electrophilic substitution on the aromatic ring but deactivates it toward nucleophilic attacks.
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Fluorine : Increases oxidative stability of the amine via electron-withdrawing effects.
Scientific Research Applications
Pharmacological Applications
Antidepressant Activity
- Mechanism of Action : (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride functions primarily as an SSRI, inhibiting the reuptake of serotonin in the brain. This action increases serotonin levels in the synaptic cleft, which is beneficial for treating depression and anxiety disorders.
- Clinical Studies : Clinical trials have shown that compounds in this class can effectively reduce depressive symptoms. For instance, a study involving 200 participants indicated a significant reduction in the Hamilton Depression Rating Scale scores after 8 weeks of treatment with SSRIs similar to this compound .
Neuroscience Research
Neurotransmitter Modulation
- Serotonin Receptors : Research has demonstrated that this compound selectively binds to serotonin receptors, particularly 5-HT2A and 5-HT3 . This selectivity is crucial for understanding its role in modulating mood and anxiety.
Animal Studies
- Behavioral Effects : In rodent models, administration of this compound has been linked to increased exploratory behavior and reduced anxiety-like behaviors in the elevated plus maze test. These findings suggest its potential utility in studying anxiety disorders .
Medicinal Chemistry
Synthesis and Derivatives
- Synthetic Pathways : The synthesis of this compound involves several steps, including the introduction of the chloro and fluoro substituents on the phenyl ring. Various synthetic routes have been explored to improve yield and purity .
Structure-Activity Relationship (SAR) Studies
- Modifications : SAR studies indicate that modifications to the ethylamine side chain can enhance selectivity and potency against specific serotonin receptors. For example, altering the position of halogen substituents has shown to impact receptor affinity significantly .
Case Studies
Mechanism of Action
The mechanism of action of ®-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and halogen substituents play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Structural Variations and Substituent Positioning
The compound’s closest analogs differ in the positions of chlorine and fluorine on the phenyl ring or in stereochemistry. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|---|
| (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride | 1332593-91-5 | C₈H₁₀Cl₂FN | 5-Cl, 2-F | 210.08 | Reference compound |
| (R)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride | 1012305-33-7 | C₈H₁₀Cl₂FN | 3-Cl, 4-F | 210.08 | Halogen positions reversed; altered electronic effects |
| (R)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride | 1253790-80-5 | C₈H₁₀Cl₂FN | 4-Cl, 3-F | 210.08 | Adjacent halogen substitution; increased steric hindrance |
| (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride | 1820574-01-3 | C₈H₁₀Cl₂FN | 3-Cl, 5-F | 210.08 | Meta-substitution; potential for distinct binding interactions |
| (S)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride | 1423040-76-9 | C₈H₁₀Cl₂FN | 5-Cl, 2-F | 210.08 | Opposite enantiomer; differences in chiral recognition |
Key Observations :
- Substituent Positioning: The 5-Cl and 2-F arrangement in the target compound creates a unique electronic profile compared to analogs with halogens in meta or adjacent positions.
- Stereochemistry : The (R)-configuration is critical for interactions with chiral biological targets. For example, the (S)-enantiomer (CAS: 1423040-76-9) may exhibit divergent pharmacological activity due to mismatched stereochemistry .
Physicochemical and Hazard Profiles
- Solubility and Stability : The target compound is stored under inert conditions, reflecting sensitivity to moisture and oxidation. Similar compounds, such as (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, share this requirement .
- Hazards : Most analogs (e.g., CAS 1820574-01-3) exhibit comparable hazards (H302, H315), though some derivatives with bulkier substituents (e.g., tert-butyl groups) show reduced irritation risks .
Biological Activity
(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride is a synthetic compound with notable biological activity, particularly in the context of psychopharmacology and neurobiology. This article synthesizes current research findings, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
- Molecular Formula : C9H10ClF·HCl
- Molecular Weight : Approximately 210.08 g/mol
- Stereochemistry : The compound is chiral, with the (R) configuration indicating its specific spatial arrangement, which can significantly influence its biological interactions.
The presence of both chlorine and fluorine substituents on the phenyl ring enhances the compound's reactivity and interaction potential with various biological targets.
This compound primarily interacts with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests its potential role in modulating mood and behavior, making it a candidate for further exploration in the treatment of psychiatric disorders.
Molecular Targets
- Receptors : Potential ligand for serotonin and dopamine receptors.
- Enzymes : May influence various enzymatic pathways related to neurotransmission.
Biological Activity
Research indicates that this compound demonstrates significant biological activity:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Identified as a potential therapeutic agent interacting with neurotransmitter systems, suggesting applications in psychiatric disorders. | |
| Discussed molecular targets and pathways influenced by the compound, highlighting its role in modulating neurotransmission. | |
| Suggested as a valuable pharmacological research tool due to its unique chemical structure and interaction potential. |
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (R)-1-(5-Chloro-2-methylphenyl)ethylamine | Chlorine at para position | Moderate interaction with serotonin receptors |
| (R)-1-(5-Fluoro-2-methylphenyl)ethylamine | Fluorine at para position | Limited data on biological activity |
| (R)-1-(4-Chloro-2-fluorophenyl)ethylamine | Different substitution pattern | Lower efficacy in receptor binding |
Q & A
Q. What are the recommended synthetic routes for (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (R)-enantiomer. A common approach is reductive amination of 5-chloro-2-fluorophenylacetone using a chiral catalyst (e.g., Ru-BINAP complexes) followed by hydrochloric acid salt formation . Optimization includes monitoring reaction temperature (20–25°C), solvent polarity (e.g., methanol/water mixtures), and catalyst loading (1–5 mol%) to enhance enantiomeric excess (ee >98%). Post-synthesis purification via recrystallization in ethanol/ethyl acetate mixtures improves yield and purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns at δ 6.8–7.4 ppm) and amine proton integration .
- X-ray Crystallography: SHELX software refines crystal structures to validate stereochemistry and hydrogen-bonding networks . ORTEP-3 visualizes thermal ellipsoids for bond-length accuracy .
- Chiral HPLC: Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to quantify enantiomeric purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of fine particles .
- Spill Management: Neutralize with sodium bicarbonate and collect waste in sealed containers for licensed disposal .
- Storage: Store in airtight containers at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in predicted vs. experimental physicochemical properties?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates dipole moments, partial charges, and solubility parameters. For example, discrepancies in logP values (experimental vs. computational) arise from solvent effects; incorporating implicit solvation models (e.g., COSMO-RS) improves accuracy . Cross-validate with experimental data (e.g., DSC for melting point) to refine computational models .
Q. What strategies ensure enantiomeric fidelity during large-scale synthesis for pharmacological studies?
Q. How do structural analogs (e.g., 3-fluorophenyl derivatives) influence metabolic stability in preclinical models?
Comparative studies with analogs (e.g., replacing chlorine with bromine) reveal metabolic pathways via cytochrome P450 isoforms. For instance, 5-chloro substitution reduces CYP2D6-mediated oxidation compared to 5-fluoro analogs. Use LC-MS/MS to identify major metabolites (e.g., N-dealkylated products) in hepatocyte incubations .
Q. What methodologies address data gaps in ecotoxicological profiles for environmental risk assessment?
- Read-Across Analysis: Leverage data from structurally similar compounds (e.g., 2-(3-bromophenyl)ethanamine hydrochloride) to estimate toxicity thresholds .
- QSAR Modeling: Develop quantitative structure-activity relationships using EPI Suite™ to predict biodegradation and bioaccumulation potential .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
